(4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone
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Overview
Description
(4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone is an organic compound that belongs to the family of ketones It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to another phenyl ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone typically involves a multi-step process. One common method includes the bromination of 3-nitroacetophenone followed by a Friedel-Crafts acylation reaction with 2,4-dimethylbenzoyl chloride. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate (KMnO4).
Major Products Formed
Reduction: Formation of (4-Amino-3-nitrophenyl)-(2,4-dimethylphenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of (4-Bromo-3-nitrophenyl)-(2,4-dicarboxyphenyl)methanone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antinociceptive effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the bromine and nitro groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-nitrophenyl)(4-methoxyphenyl)methanone
- (4-Bromo-3-nitrophenyl)(3,4-dimethylphenyl)methanone
- (4-Bromo-3-nitrophenyl)(thiomorpholino)methanone
Uniqueness
(4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone stands out due to the specific arrangement of its functional groups, which can impart unique chemical and biological properties. The presence of both bromine and nitro groups on the phenyl ring, along with the dimethyl substitution on the other phenyl ring, can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(4-bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-3-5-12(10(2)7-9)15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXCXYXIFNSFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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